tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate: is an organic compound with the molecular formula C19H21NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate typically involves the reaction of 4-(4-formylphenoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The carbamate group can also interact with active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
tert-Butyl N-(4-formylbenzyl)carbamate: Similar structure but lacks the phenoxy group.
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but has a hydroxyl group instead of a formyl group.
Uniqueness: tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate is unique due to the presence of both the formyl and phenoxy groups, which provide distinct reactivity and interaction profiles. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-formylphenoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-12-14-4-8-16(9-5-14)23-17-10-6-15(13-21)7-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
UTZOIUSLOLWAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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